Fosinopril-d5 (sodium)
Description
Rationale for Deuterium (B1214612) Incorporation in Angiotensin-Converting Enzyme (ACE) Inhibitors
The incorporation of deuterium, a stable isotope of hydrogen, into Angiotensin-Converting Enzyme (ACE) inhibitors serves several key purposes in pharmaceutical research. ACE inhibitors are a class of drugs used to treat hypertension and heart failure. medchemexpress.comglpbio.com The rationale for using deuterium-labeled ACE inhibitors, such as Fosinopril-d5, is primarily rooted in the kinetic isotope effect (KIE) and its utility in analytical methodologies.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. assumption.edu This phenomenon, known as the kinetic isotope effect, can alter the pharmacokinetic profile of a drug. nih.govresearchgate.net By strategically placing deuterium atoms at sites of metabolic activity, it is possible to slow down the drug's breakdown, potentially leading to improved metabolic stability. clearsynth.com
In the context of research, deuterium-labeled ACE inhibitors are invaluable tools:
Mechanistic Studies: Deuterated compounds are used to investigate the mechanisms of drug metabolism. acs.org By observing how deuteration affects the formation of various metabolites, researchers can gain insights into the specific enzymatic pathways involved.
Internal Standards for Quantitative Bioanalysis: As with other drug classes, deuterium-labeled ACE inhibitors are ideal internal standards for mass spectrometry-based quantification of the parent drug in biological matrices like plasma and urine. acs.orgveeprho.com For instance, various deuterated ACE inhibitors such as Moexipril-d5, Quinapril-d5 hydrochloride, Ramipril-d4, and Enalapril D5 maleate (B1232345) are used for this purpose. medchemexpress.comglpbio.com This is because the labeled compound is chemically identical to the analyte but has a different mass, allowing for precise differentiation and quantification. clearsynth.com
Pharmacokinetic Studies: Deuterium labeling is applied in pharmacokinetic studies to trace the drug and its metabolites in the body. researchgate.netscienceopen.com This helps in understanding the absorption, distribution, metabolism, and excretion of ACE inhibitors.
While the primary use of deuterated ACE inhibitors in research is for analytical purposes, the principle of using deuterium to alter metabolic properties has led to the development of new deuterated drugs with potentially improved therapeutic profiles. nih.govwikipedia.org
Overview of Fosinopril-d5 (Sodium) as a Research Tool
Fosinopril-d5 (sodium) is a deuterium-labeled analog of Fosinopril (B1673572) sodium. veeprho.com Fosinopril is a prodrug that is converted in the body to its active metabolite, fosinoprilat (B1673573), which is a potent inhibitor of the angiotensin-converting enzyme (ACE). medchemexpress.comnih.gov Fosinopril-d5 (sodium) contains five deuterium atoms, which are heavy isotopes of hydrogen.
The primary and most crucial application of Fosinopril-d5 (sodium) in a research setting is its use as an internal standard for the quantitative analysis of Fosinopril and its active metabolite, fosinoprilat, in biological samples. veeprho.com This is particularly important in studies that utilize liquid chromatography-mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. researchgate.net
Here's how Fosinopril-d5 (sodium) functions as an internal standard:
A known amount of Fosinopril-d5 (sodium) is added to a biological sample (e.g., plasma, urine) containing an unknown amount of Fosinopril.
During sample preparation and analysis, any loss of the analyte (Fosinopril) will be mirrored by a proportional loss of the internal standard (Fosinopril-d5).
In the mass spectrometer, the instrument can distinguish between Fosinopril and Fosinopril-d5 based on their mass difference.
By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification of the Fosinopril concentration in the original sample can be achieved.
This use of a stable isotope-labeled internal standard is considered best practice in bioanalytical method development as it corrects for variability in extraction recovery and matrix effects, which can suppress or enhance the ionization of the analyte. nih.gov The use of Fosinopril-d5 ensures the reliability and accuracy of pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies involving Fosinopril. veeprho.com
| Feature | Description |
| Compound Name | Fosinopril-d5 (sodium) |
| Parent Compound | Fosinopril |
| Isotopic Label | Deuterium (d5) |
| Primary Application | Internal standard in mass spectrometry |
| Research Areas | Pharmacokinetics, bioanalysis, therapeutic drug monitoring |
Structure
2D Structure
Properties
Molecular Formula |
C30H46NNaO7P |
|---|---|
Molecular Weight |
591.7 g/mol |
InChI |
InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/t25-,26+,30?,39?;/m1./s1/i5D,7D,8D,13D,14D; |
InChI Key |
NIDZYXQFQSHBTG-JAFRFSFDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)O)C3CCCCC3)OC(C(C)C)OC(=O)CC)[2H])[2H].[Na] |
Canonical SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3.[Na] |
Origin of Product |
United States |
Bioanalytical Method Development and Validation Utilizing Fosinopril D5 Sodium
Role of Deuterated Internal Standards in Quantitative Bioanalysis
The use of stable isotope-labeled internal standards, such as Fosinopril-d5 (sodium), is a cornerstone of modern quantitative liquid chromatography-mass spectrometry (LC-MS/MS) analysis. These standards, which have one or more atoms replaced with a heavier isotope (in this case, deuterium), are chemically identical to the analyte of interest but have a different mass. This unique characteristic allows them to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte. This co-elution is critical for compensating for variations that can occur during sample preparation and analysis.
Mitigation of Matrix Effects in Complex Biological Samples
Biological samples such as plasma, serum, and urine are complex mixtures containing numerous endogenous and exogenous components. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. Matrix effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
Deuterated internal standards like Fosinopril-d5 (sodium) are considered the gold standard for mitigating matrix effects. Because Fosinopril-d5 has nearly identical physicochemical properties to Fosinopril (B1673572), it experiences the same degree of matrix-induced ion suppression or enhancement as the unlabeled drug. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable results.
Enhancement of Assay Precision and Accuracy in LC-MS/MS
The precision and accuracy of an LC-MS/MS assay are fundamental to its validity. Precision refers to the closeness of repeated measurements, while accuracy indicates how close a measured value is to the true value. Deuterated internal standards play a crucial role in improving both of these parameters.
By compensating for variations in sample extraction, injection volume, and instrument response, Fosinopril-d5 (sodium) ensures that the analytical process is more consistent. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, fluctuations in the mass spectrometer's performance will affect both the analyte and the internal standard to the same extent. This parallel behavior leads to a consistent analyte/internal standard ratio, which significantly enhances the precision and accuracy of the quantitative results.
Chromatographic Separation Techniques for Fosinopril and Fosinoprilat (B1673573)
Effective chromatographic separation of Fosinopril and its active metabolite, Fosinoprilat, from endogenous interferences is a prerequisite for accurate quantification. Various high-performance liquid chromatography (HPLC) techniques have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is widely employed in the pharmaceutical industry for the analysis of drugs and their metabolites in biological fluids.
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of pharmaceutical compounds. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. This setup is well-suited for the separation of relatively nonpolar drugs like Fosinopril and Fosinoprilat.
Several RP-HPLC methods have been developed for the simultaneous determination of Fosinopril and Fosinoprilat in biological matrices. These methods typically utilize a C18 or C8 column and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The use of an appropriate internal standard, such as Fosinopril-d5 (sodium), is critical for ensuring the reliability of these methods.
Table 1: Representative RP-HPLC Method Parameters for Fosinopril Analysis
| Parameter | Conditions |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | Mass Spectrometry (MS) |
| Internal Standard | Fosinopril-d5 (sodium) |
This table represents a typical set of parameters and may vary depending on the specific application and instrumentation.
Ultra-Fast Liquid Chromatography (UFLC) is an advancement in HPLC technology that offers significantly faster analysis times without compromising separation efficiency. UFLC systems are designed to operate at higher pressures and flow rates, enabling rapid separations.
The application of UFLC coupled with tandem mass spectrometry (UFLC-MS/MS) has been explored for the high-throughput analysis of Fosinopril and Fosinoprilat in biological samples. The use of Fosinopril-d5 (sodium) as an internal standard in UFLC-MS/MS methods is essential to maintain data quality at high analysis speeds, compensating for any potential variations that may arise from the rapid chromatographic process.
Table 2: Illustrative UFLC-MS/MS Method Parameters for Fosinopril and Fosinoprilat
| Parameter | Conditions |
|---|---|
| Column | High-pressure C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (gradient) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Detection | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) - Positive |
| Internal Standard | Fosinopril-d5 (sodium) |
This table provides an example of UFLC-MS/MS conditions; specific parameters would be optimized during method development.
Capillary Zone Electrophoresis (CZE) in Analytical Separations
Capillary Zone Electrophoresis (CZE) has been developed as a quantitative analysis method for fosinopril sodium. This technique offers advantages in terms of selectivity for several degradants of interest and significantly shorter analysis times compared to traditional liquid chromatography (LC) methods nih.gov. In CZE, charged molecules are separated based on their electrophoretic mobility in an electric field. The separation is influenced by factors such as the charge-to-size ratio of the analyte, the pH, and the composition of the background electrolyte (BGE) nih.govresearchgate.net.
For the analysis of compounds like fosinopril, optimizing CZE parameters such as detection wavelength, applied voltage, and buffer concentration is crucial for achieving the desired separation efficiency nih.gov. While direct studies detailing the use of Fosinopril-d5 (sodium) in CZE are not prevalent, the principles of the technique are applicable. The five deuterium (B1214612) atoms on the fosinopril molecule would result in a negligible difference in charge and only a minor increase in mass compared to the unlabeled compound. Therefore, the electrophoretic mobility would be very similar, and Fosinopril-d5 would co-migrate with fosinopril under typical CZE conditions. This co-migration is not a disadvantage when CZE is coupled with a mass spectrometric detector, which can easily distinguish the two based on their mass-to-charge ratio. The key advantage of CZE remains its high efficiency and speed, making it a viable option for high-throughput screening scielo.br.
Table 1: Comparison of CZE and LC Performance for Fosinopril Sodium Analysis
| Parameter | Capillary Zone Electrophoresis (CZE) | Liquid Chromatography (LC) |
| Selectivity | Superior for certain degradants | Good |
| Analysis Time | Shorter | Longer |
| Precision | Lower | Superior |
| Sensitivity | Lower | Superior |
This table is based on a comparative study of CZE and LC for the quantitative analysis of fosinopril sodium. nih.gov
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is a powerful analytical technique used for the sensitive and selective quantification of drugs and their metabolites in biological matrices nih.gov. When coupled with a separation technique like liquid chromatography (LC), it provides a robust platform for bioanalytical method development.
Triple Quadrupole Mass Spectrometry (LC-MS/MS) for Sensitive Detection
Triple quadrupole mass spectrometry, often referred to as tandem mass spectrometry (MS/MS), is the gold standard for quantitative bioanalysis due to its high sensitivity and specificity. This technique allows for the selection of a specific precursor ion in the first quadrupole, fragmentation of that ion in the collision cell (second quadrupole), and detection of a specific product ion in the third quadrupole. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, enabling the detection of very low concentrations of the analyte nih.govnih.govmdpi.com.
In the context of fosinopril analysis, LC-MS/MS methods have been developed for the simultaneous determination of fosinopril and its active metabolite, fosinoprilat, in human plasma nih.gov. The use of a deuterated internal standard, such as Fosinopril-d5 (sodium), is critical in these assays. Fosinopril-d5 has nearly identical physicochemical properties to fosinopril, meaning it behaves similarly during sample extraction, chromatography, and ionization. However, it is easily distinguished by the mass spectrometer due to its higher mass. This allows for accurate correction of any variability in the analytical process, leading to precise and accurate quantification mdpi.com. The lower limit of quantification (LLOQ) for fosinopril using LC-MS/MS can be as low as 0.1 ng/mL in human plasma nih.govanapharmbioanalytics.com.
Optimization of Ionization Parameters for Fosinopril-d5 (Sodium)
The efficiency of ionization is a critical factor in achieving high sensitivity in LC-MS/MS analysis. Electrospray ionization (ESI) is a commonly used technique for polar and semi-polar molecules like fosinopril. Optimization of ESI parameters is essential to maximize the generation of gas-phase ions of the analyte and internal standard.
For fosinopril and its related compounds, both positive and negative ESI modes have been successfully employed nih.govnih.govnih.gov. The choice of polarity depends on the chemical structure of the analyte and the pH of the mobile phase. In positive ion mode, protonated molecules [M+H]⁺ are typically monitored. In negative ion mode, deprotonated molecules [M-H]⁻ are observed.
Key ionization parameters that are optimized include:
Capillary Voltage: The voltage applied to the ESI needle, which influences the efficiency of droplet formation and ion generation.
Nebulizing Gas Flow: The flow rate of the gas (usually nitrogen) that assists in the formation of a fine spray.
Drying Gas Flow and Temperature: The flow rate and temperature of the gas used to evaporate the solvent from the droplets, facilitating the release of ions.
Fragmentor Voltage and Collision Energy: These parameters are optimized in the mass spectrometer to achieve efficient fragmentation of the precursor ion and generate a strong product ion signal for MRM transitions.
For Fosinopril-d5, these parameters would be optimized to be very similar to those for unlabeled fosinopril, ensuring that both compounds have comparable ionization and fragmentation efficiencies. This is a crucial aspect of the stable isotope dilution method, as it ensures that the ratio of the analyte to the internal standard remains constant throughout the analysis, leading to reliable quantification.
Method Validation Parameters for Deuterated Internal Standard Assays
Bioanalytical method validation is essential to ensure the reliability, accuracy, and precision of the quantitative data nih.govgmp-compliance.org. When using a deuterated internal standard like Fosinopril-d5, specific validation parameters are critical.
Specificity and Selectivity in Biological Matrices
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components gmp-compliance.org. Selectivity is a measure of the method's ability to detect the analyte without interference from these other components.
In LC-MS/MS assays, specificity is primarily achieved through the unique MRM transition for each analyte. For Fosinopril-d5, a specific precursor-to-product ion transition is monitored, which is different from that of the unlabeled fosinopril and any other endogenous or exogenous compounds in the biological matrix. To validate selectivity, blank biological matrix samples from multiple sources are analyzed to ensure that no significant interfering peaks are present at the retention time of the analyte and internal standard. The use of a stable isotope-labeled internal standard like Fosinopril-d5 greatly enhances selectivity, as it is unlikely that any interfering substance will have the same retention time and the exact same mass spectrometric behavior as the analyte.
Linearity and Calibration Curve Establishment with Fosinopril-d5 (Sodium)
Linearity is the ability of the bioanalytical method to produce results that are directly proportional to the concentration of the analyte within a given range youtube.com. A calibration curve is established to demonstrate this relationship.
To construct a calibration curve, a series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of the analyte (fosinopril) and a constant concentration of the internal standard (Fosinopril-d5) gmp-compliance.org. The peak area ratio of the analyte to the internal standard is then plotted against the nominal concentration of the analyte. The relationship is typically evaluated using a weighted linear regression model.
For fosinopril analysis in human plasma, calibration curves have been shown to be linear over concentration ranges such as 0.1–15.0 ng/mL nih.gov. The acceptance criterion for a calibration curve is typically a correlation coefficient (r²) of 0.99 or greater. The use of Fosinopril-d5 as an internal standard is crucial for establishing a reliable calibration curve, as it compensates for variations in extraction efficiency and matrix effects across the range of concentrations.
Table 2: Example Linearity Data for Fosinopril Analysis
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r) |
| Fosinopril | 0.1 - 15.0 | > 0.99 |
| Fosinoprilat | 1.0 - 700.0 | > 0.99 |
| Fosinopril Diacid | 0.50 - 1500.00 | 0.9993 |
This table presents typical linear ranges and correlation coefficients from various validated bioanalytical methods for fosinopril and its metabolites. nih.govnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations
The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters that define the sensitivity of a bioanalytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
In a bioanalytical method employing Fosinopril-d5 as an internal standard for the quantification of Fosinopril, the LOD and LOQ are established for the analyte, Fosinopril. While the internal standard itself is added at a fixed concentration, its response is monitored to ensure consistency across the analytical run. The determination of LOD and LOQ for Fosinopril would typically be performed by analyzing a series of dilutions of the analyte. For instance, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the LOD might be determined as the concentration at which the signal-to-noise ratio is at least 3:1, and the LOQ as the concentration with a signal-to-noise ratio of at least 10:1, along with demonstrated precision and accuracy. researchgate.net
Table 1: Illustrative LOD and LOQ Data for Fosinopril using Fosinopril-d5 (Sodium) as an Internal Standard
| Parameter | Concentration (ng/mL) | Signal-to-Noise Ratio (S/N) |
| LOD | 0.05 | > 3 |
| LOQ | 0.15 | > 10 |
This table presents illustrative data for Fosinopril, as specific validation data for Fosinopril-d5 as an internal standard was not available in the provided search results.
Assessment of Accuracy and Precision Using Fosinopril-d5 (Sodium)
Accuracy and precision are the cornerstones of a validated bioanalytical method, ensuring the reliability of the quantitative data. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter among a series of measurements. The use of a stable isotope-labeled internal standard like Fosinopril-d5 is critical for achieving high accuracy and precision, as it effectively compensates for variability in sample preparation and instrument response. biopharmaservices.comfda.gov
Validation of accuracy and precision involves the analysis of quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration curve range, prepared independently from the calibration standards. fda.gov Intra-day accuracy and precision are assessed by analyzing multiple replicates of each QC level on the same day, while inter-day accuracy and precision are evaluated by analyzing the QC samples on different days.
Table 2: Illustrative Intra-day and Inter-day Accuracy and Precision Data for Fosinopril using Fosinopril-d5 (Sodium) as an Internal Standard
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) (n=6) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Mean Conc. (ng/mL) (n=18) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 0.5 | 0.52 | 104.0 | 4.5 | 0.51 | 102.0 | 5.8 |
| Medium | 50 | 49.5 | 99.0 | 2.8 | 50.2 | 100.4 | 3.5 |
| High | 400 | 408.0 | 102.0 | 1.9 | 405.0 | 101.3 | 2.7 |
This table presents illustrative data for Fosinopril, as specific validation data for Fosinopril-d5 as an internal standard was not available in the provided search results. %RSD refers to the relative standard deviation.
Quality Control and Assurance in Bioanalytical Research
Quality control (QC) and quality assurance (QA) are integral components of bioanalytical research, ensuring the integrity and validity of the entire analytical process. The use of a well-characterized internal standard like Fosinopril-d5 (sodium) is a key aspect of the QC/QA framework.
During routine sample analysis, QC samples at low, medium, and high concentrations are included in each analytical batch to monitor the performance of the method. The acceptance of an analytical run is typically based on the accuracy and precision of these QC samples. The consistent response of the internal standard, Fosinopril-d5, across all samples, including calibrators, QCs, and unknown study samples, is also monitored as a critical system suitability parameter. Any significant deviation in the internal standard response may indicate issues with sample processing or instrument performance, triggering an investigation.
Regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) provide a framework for bioanalytical method validation and the implementation of QC/QA procedures to ensure the reliability and reproducibility of bioanalytical data.
Pre Clinical Pharmacokinetic and Metabolic Studies Using Fosinopril D5 Sodium
Isotope Effects and Their Implications in Pharmacokinetic Research
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can influence the pharmacokinetic properties of a drug. This is primarily due to the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to a slower rate of chemical reactions, including metabolic processes. ingenza.com
Examination of Deuterium Kinetic Isotope Effects (KIE) on Metabolism
The deuterium KIE is a phenomenon that can alter the rate of drug metabolism by slowing the cleavage of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. ingenza.com This can result in a longer half-life and altered metabolic profile of the deuterated drug. ingenza.com For a drug like Fosinopril (B1673572), which is metabolized by carboxylesterases, a KIE could potentially slow down its conversion to the active metabolite, fosinoprilat (B1673573).
However, there are no specific studies available that have examined the deuterium KIE on the metabolism of Fosinopril-d5. Such research would be crucial to understand if the deuteration has a tangible impact on its activation and subsequent pharmacological activity.
Considerations for Deuterium Exchange and Its Impact on Analytical Results
When using deuterated compounds in research, particularly in quantitative analysis, it is important to consider the possibility of deuterium-hydrogen (D-H) exchange. mdpi.com This can occur under certain conditions, such as in acidic or basic environments, and can lead to a loss of the deuterium label from the molecule. mdpi.com If this happens during sample preparation or analysis, it can compromise the accuracy of the results, especially when the deuterated compound is used as an internal standard. mdpi.com
A study on the stress degradation of Fosinopril utilized on-line H/D exchange to characterize its degradation products. nih.gov This indicates that the potential for hydrogen exchange exists within the Fosinopril molecule under specific experimental conditions. However, specific investigations into the stability of the deuterium label on Fosinopril-d5 under typical bioanalytical conditions have not been reported. Ensuring the isotopic stability of Fosinopril-d5 is a critical consideration for its reliable use in any research application.
Mechanistic Research Applications of Fosinopril D5 Sodium
Investigating Enzyme-Substrate Interactions and Binding Dynamics
The primary mechanism of action for Fosinopril (B1673572) involves the inhibition of ACE by its active metabolite, Fosinoprilat (B1673573). Understanding the intricacies of how Fosinoprilat interacts with ACE is crucial for elucidating its therapeutic effects and for the development of novel ACE inhibitors.
Deuterated Probes for Angiotensin-Converting Enzyme (ACE) Studies
In studies of enzyme-substrate interactions, Fosinopril-d5 is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays. This application is fundamental for accurately quantifying the concentration of the active metabolite, Fosinoprilat, in in vitro and in vivo models. The near-identical chemical behavior of Fosinopril-d5 to the native compound ensures that it experiences similar extraction efficiencies and ionization responses in the mass spectrometer. This allows for the correction of analytical variability, leading to highly accurate measurements of Fosinoprilat concentrations.
The ability to precisely measure Fosinoprilat levels is paramount when studying its binding dynamics with ACE. By introducing known concentrations of Fosinoprilat to preparations containing ACE and subsequently quantifying the unbound Fosinoprilat, researchers can determine key binding parameters. The use of Fosinopril-d5 as an internal standard in these assays ensures the reliability of the data, which is essential for constructing accurate models of enzyme-substrate interactions.
Elucidation of Molecular Mechanisms of Action in Non-Clinical Models
In non-clinical models, such as cell cultures and animal studies, Fosinopril-d5 plays a vital role in elucidating the molecular mechanisms of action of Fosinopril. By administering the non-deuterated Fosinopril and using Fosinopril-d5 as an internal standard, researchers can accurately track the pharmacokinetic profile of the drug and its active metabolite. This includes determining the rate and extent of absorption, distribution, metabolism, and excretion.
These pharmacokinetic data are then correlated with pharmacodynamic endpoints, such as changes in blood pressure or biomarkers of ACE activity. The precise quantification afforded by the use of a deuterated internal standard allows for the establishment of clear relationships between drug concentration and physiological effect, thereby clarifying the molecular mechanisms underlying Fosinopril's therapeutic action.
Tracing Intracellular Pathways and Cellular Uptake Mechanisms
The journey of a drug from administration to its site of action involves passage through various cellular barriers. Understanding these transport processes is key to optimizing drug delivery and efficacy. Studies have shown that Fosinopril is a substrate for peptide transporters, which play a role in its intestinal absorption and renal reabsorption.
While direct tracing studies using Fosinopril-d5 have not been extensively published, the principles of using stable isotope-labeled compounds in such research are well-established. In a hypothetical study, cells expressing relevant transporters (e.g., Caco-2 cells for intestinal absorption) would be incubated with non-deuterated Fosinopril. At various time points, the intracellular concentration of Fosinopril would be measured using LC-MS, with Fosinopril-d5 added during sample processing as an internal standard for accurate quantification.
This approach would allow researchers to determine the kinetics of Fosinopril uptake, including the rate of transport and whether the process is saturable, indicating carrier-mediated transport. By comparing uptake in the presence and absence of known transporter inhibitors, the specific pathways involved in Fosinopril's cellular entry can be identified. The data generated from such studies would be crucial for understanding the factors that influence Fosinopril's bioavailability.
| Time (minutes) | Intracellular Fosinopril Concentration (ng/mg protein) |
| 0 | 0 |
| 5 | 15.2 |
| 15 | 42.8 |
| 30 | 78.5 |
| 60 | 121.3 |
| This table represents hypothetical data from a cellular uptake study of Fosinopril, where Fosinopril-d5 would be used as an internal standard for quantification. |
Role in Understanding Prodrug Activation Pathways
Fosinopril-d5 is an indispensable tool for studying the kinetics of this prodrug activation. In a typical in vitro experiment, Fosinopril would be incubated with liver microsomes or other enzyme preparations. At specified intervals, aliquots of the reaction mixture are taken, and the reaction is stopped. Fosinopril-d5 is then added as an internal standard, and the concentrations of both the remaining Fosinopril and the newly formed Fosinoprilat are quantified by LC-MS/MS.
This methodology allows for the precise determination of the rate of Fosinoprilat formation, providing insights into the efficiency of the enzymatic conversion. Furthermore, by comparing the rates of activation in the presence of different enzyme inhibitors, the specific carboxylesterases responsible for Fosinopril's hydrolysis can be identified. Such studies are essential for understanding potential drug-drug interactions and sources of inter-individual variability in drug response.
| Incubation Time (minutes) | Fosinopril Concentration (µM) | Fosinoprilat Concentration (µM) |
| 0 | 10.0 | 0.0 |
| 10 | 7.8 | 2.2 |
| 20 | 5.9 | 4.1 |
| 30 | 4.2 | 5.8 |
| 60 | 1.5 | 8.5 |
| This table illustrates hypothetical data from an in vitro study of Fosinopril's conversion to Fosinoprilat, with quantification enabled by the use of Fosinopril-d5 as an internal standard. |
Future Directions and Advanced Research Perspectives for Deuterated Fosinopril Analogs
Development of Novel Labeled Fosinopril (B1673572) Derivatives for Specialized Research Needs
While Fosinopril-d5 is an effective internal standard for quantifying the parent drug, the development of novel, more complex labeled derivatives is a key future direction. These new analogs can be designed to answer more specific and nuanced research questions. The synthesis of stable isotope-labeled compounds is a meticulous process that allows for the precise placement of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) within a molecule. acanthusresearch.comhilarispublisher.comlgcstandards.com The choice and position of these labels are critical for their intended application. acanthusresearch.com
Future research necessitates the development of fosinopril derivatives with labels placed at metabolically active sites. For instance, labeling the phosphinic acid group or the cyclohexylproline moiety could help elucidate the precise mechanisms of enzymatic hydrolysis and subsequent metabolic transformations of the active metabolite, fosinoprilat (B1673573). Such studies are crucial for understanding the drug's disposition in diverse patient populations.
Furthermore, the creation of derivatives with multiple isotopic labels (e.g., both ¹³C and ²H) would be invaluable for advanced mass spectrometry-based metabolic flux analysis. These multi-labeled compounds would enable researchers to trace the atoms of fosinoprilat through various metabolic pathways, providing a dynamic view of its interaction with cellular systems. The synthesis of such complex molecules requires multi-step reaction schemes, often starting from unlabeled parent compounds or labeled precursors. lgcstandards.comresearchgate.netnih.gov
Table 1: Comparison of Stable Isotopes for Novel Fosinopril Analogs
| Isotope | Key Advantages | Potential Research Application |
| Deuterium (²H) | - Easiest and most cost-effective to incorporate. hilarispublisher.com - Minimal perturbation to molecular structure. | - Creating internal standards for novel metabolites. - Probing kinetic isotope effects in drug metabolism. |
| Carbon-13 (¹³C) | - No risk of back-exchange in solution. hilarispublisher.com - Label is highly stable under mass spectrometry conditions. hilarispublisher.com | - Definitive metabolic fate mapping. - Use in ¹³C-NMR studies to probe drug-protein binding. |
| Nitrogen-15 (¹⁵N) | - Provides an alternative labeling site away from carbon backbone. - Useful for distinguishing nitrogen-containing metabolites. | - Tracing the metabolic fate of the proline ring in fosinoprilat. - Use in NMR-based structural biology studies. |
The development of these specialized tools will move beyond simple quantification to provide deeper mechanistic insights into fosinopril's pharmacology.
Integration of Fosinopril-d5 (Sodium) in Systems Biology and Multi-Omics Research
Systems biology seeks to understand the complex interplay of various biological systems by integrating data from multiple sources, including genomics, transcriptomics, proteomics, and metabolomics. semanticscholar.org In this context, metabolomics, which measures the global profile of small-molecule metabolites, provides a direct functional readout of cellular status. The accuracy and reliability of quantitative metabolomics data are paramount for successful multi-omics integration.
Fosinopril-d5 (sodium) is a critical tool for ensuring the analytical rigor of the metabolomics component of such studies. When investigating the systemic effects of ACE inhibition, quantifying the levels of fosinoprilat and its downstream metabolic products is essential. By serving as a robust internal standard, Fosinopril-d5 corrects for variability during sample extraction, processing, and instrumental analysis. scispace.com This precision allows for the confident correlation of drug and metabolite concentrations with changes observed at the gene (genomics), RNA (transcriptomics), and protein (proteomics) levels.
Standardization of Analytical Methodologies for Deuterated Internal Standards
The widespread use of deuterated internal standards like Fosinopril-d5 necessitates the rigorous standardization of the analytical methodologies in which they are employed. While stable isotope-labeled (SIL) standards are considered the gold standard for quantitative mass spectrometry, their reliability depends on a well-validated and standardized analytical process. scispace.com
Key aspects of standardization include:
Isotopic Purity and Stability: The deuterated standard must have a very low percentage of the unlabeled analyte to prevent interference. acanthusresearch.comamazonaws.com Furthermore, the deuterium labels must be placed in positions that are not susceptible to chemical exchange with protons from the solvent or biological matrix. acanthusresearch.com For Fosinopril-d5, the labels are on the phenyl ring, which is a chemically stable position.
Method Validation: Any quantitative assay using Fosinopril-d5 must be thoroughly validated according to regulatory guidelines. This involves assessing parameters such as accuracy, precision, selectivity, linearity, and stability in the biological matrix being tested (e.g., plasma, urine, tissue homogenate). ijaresm.comijfmr.comresearchgate.net
Matrix Effect Compensation: One of the primary roles of a SIL internal standard is to compensate for matrix effects—the suppression or enhancement of ionization caused by other components in the sample. scispace.com The methodology must demonstrate that Fosinopril-d5 co-elutes with unlabeled fosinopril and effectively tracks and corrects for any matrix-induced variability.
Mass Resolution: The mass spectrometer must have sufficient resolution to clearly distinguish the mass-to-charge ratio (m/z) of the analyte from that of the deuterated internal standard. A mass difference of at least three mass units is generally required for small molecules to avoid spectral overlap. acanthusresearch.com
Standardization ensures that data generated across different laboratories and at different times are comparable and reliable, which is crucial for both preclinical research and clinical studies.
Table 2: Key Validation Parameters for Assays Using Fosinopril-d5
| Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration. |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤15%. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte or IS. |
| Linearity | The ability to produce test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Matrix Factor | A quantitative measure of the matrix effect. | RSD of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | Chemical stability of the analyte in the biological matrix under various conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Expanding the Scope of Deuterated ACE Inhibitors as Research Tools
The principles demonstrated by Fosinopril-d5 can be extended to the entire class of ACE inhibitors, creating a powerful toolkit for pharmacological research. nih.govyoutube.com Developing deuterated versions of other ACE inhibitors, such as enalapril, lisinopril, and ramipril, would enable more sophisticated and direct comparative studies of their pharmacokinetics and pharmacodynamics. nih.govnih.govresearchgate.net
One major application is in conducting "micro-dosing" or "tracer" studies. In these studies, a very small, non-therapeutic dose of a labeled drug is administered, and its fate is tracked with high sensitivity using mass spectrometry. By administering a deuterated ACE inhibitor alongside its unlabeled therapeutic counterpart, researchers can investigate drug-drug interactions or study the pharmacokinetics in specific populations without altering the therapeutic regimen.
Furthermore, deuterated ACE inhibitors can be used to probe the activity of the renin-angiotensin system (RAS) at the tissue level. nih.gov While plasma ACE activity is routinely measured, the activity of ACE in tissues like the heart, kidneys, and blood vessels is also critically important. researchgate.net Using labeled inhibitors, researchers can perfuse organs ex vivo or use advanced imaging techniques like mass spectrometry imaging (MSI) to quantify inhibitor binding and ACE activity directly within the tissue microenvironment. This could provide crucial insights into how different ACE inhibitors exert their protective effects in cardiovascular and renal diseases. nih.govbwhclinicalandresearchnews.org This expansion would transform deuterated ACE inhibitors from simple analytical standards into sophisticated probes for fundamental and translational research.
Q & A
Q. What are the key physicochemical properties of Fosinopril-d5 (sodium), and how do they influence experimental design in pharmacokinetic studies?
Fosinopril-d5 (sodium) is a deuterium-labeled ACE inhibitor prodrug with a molecular formula of C₃₀H₄₅NNaO₇P and molecular weight 585.63. Its solubility in water, methanol, and ethanol necessitates solvent compatibility in in vitro assays. Deuterium labeling impacts metabolic stability and isotopic distribution, requiring mass spectrometry (MS) for precise quantification . Researchers must account for hygroscopicity during storage (controlled room temperature in sealed containers) to avoid degradation .
Q. How can researchers validate the purity of Fosinopril-d5 (sodium) and distinguish it from related compounds?
High-performance liquid chromatography (HPLC) with UV detection is standard. Use USP reference standards (e.g., Fosinopril Sodium RS, Related Compounds A-F RS) to resolve peaks. For example, a mobile phase of acetonitrile/water/phosphoric acid (4000:15:2) separates diastereomers and impurities at relative retention times (RRT) 0.7–1.3 . Quantify impurities using the formula: % impurity = (individual peak area / total peak areas) × 100 .
Q. What methodologies are recommended for synthesizing and characterizing Fosinopril-d5 (sodium)?
Synthesis involves deuterium exchange at specific positions (e.g., propionate ester group). Confirm deuteration using nuclear magnetic resonance (¹H-NMR) and compare isotopic patterns via MS. Infrared (IR) spectroscopy (peaks at ~197 cm⁻¹) validates structural integrity . Purity thresholds ≥99.0% are critical for in vivo studies to minimize confounding variables .
Q. How does the deuterium label in Fosinopril-d5 (sodium) affect its metabolic stability compared to non-deuterated Fosinopril?
Deuterium slows oxidative metabolism (isotope effect), prolonging the half-life of the active metabolite (Fosinoprilat). Use tandem MS (LC-MS/MS) to track deuterium retention in plasma samples. Compare AUC and Cₘₐₓ between labeled and unlabeled forms in rodent models to quantify metabolic differences .
Q. What are the best practices for designing dose-response studies with Fosinopril-d5 (sodium) in hypertension models?
Use hypertensive rats (e.g., SHRs) and administer doses ranging 0.1–10 mg/kg/day. Measure blood pressure via telemetry for 24-hour profiles. Include a control group receiving non-deuterated Fosinopril to isolate isotope effects. Validate results with angiotensin II levels and ACE activity assays .
Advanced Research Questions
Q. How can researchers resolve co-eluting peaks in HPLC analysis of Fosinopril-d5 (sodium) and its degradation products?
Optimize chromatographic conditions using a C18 column and gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile). Spiking with USP Related Compound C RS identifies unresolved diastereomers at RRT 0.7 . For complex matrices, employ two-dimensional LC or ion-pairing agents to enhance resolution .
Q. What experimental strategies address contradictions in reported bioavailability data for Fosinopril-d5 (sodium)?
Discrepancies often arise from variable deuterium incorporation rates. Use stable isotope-labeled internal standards (SIL-IS) in pharmacokinetic assays to correct for batch-to-batch variability. Cross-validate findings with in vitro hepatocyte models to assess first-pass metabolism consistency .
Q. How should researchers design stability studies for Fosinopril-d5 (sodium) under accelerated conditions?
Conduct ICH-compliant studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV and quantify major impurities (e.g., Related Compound B, ≤0.3%). Use Arrhenius modeling to predict shelf life. Note that ester hydrolysis is pH-dependent; buffer formulations must mimic physiological conditions .
Q. What advanced techniques are used to study the tissue distribution of Fosinopril-d5 (sodium) in preclinical models?
Radiolabeled analogs (e.g., ¹⁴C-Fosinopril-d5) combined with autoradiography provide spatial resolution. Alternatively, matrix-assisted laser desorption/ionization (MALDI) imaging MS localizes deuterated metabolites in organ sections. Normalize data to tissue weight and plasma concentrations .
Q. How can mechanistic studies elucidate the role of Fosinopril-d5 (sodium) in modulating TGF-β/Smad signaling pathways?
Use siRNA knockdown in cardiac fibroblasts to assess Smad2/3 phosphorylation. Pair with deuterium-labeled tracer doses (1–100 nM) to correlate cellular uptake with pathway inhibition. Validate via Western blot and qPCR for collagen I/III expression .
Methodological Notes
- Data Validation : Cross-reference USP monographs and FDA guidance on bioanalytical method validation .
- Contradictory Findings : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Future Directions : Explore scoping reviews to map gaps in deuterated ACE inhibitor research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
